molecular formula C6H5BrN2O2 B1404405 3-Amino-5-bromoisonicotinic acid CAS No. 1256806-39-9

3-Amino-5-bromoisonicotinic acid

Cat. No. B1404405
M. Wt: 217.02 g/mol
InChI Key: ICWQHQLOJAZOCD-UHFFFAOYSA-N
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Description

3-Amino-5-bromoisonicotinic acid is a chemical compound that has gained significant attention in various fields of research and industry due to its diverse biological properties and potential applications. It is categorized under Carboxylic Acids . The molecular formula of this compound is C6H5BrN2O2 and it has a molecular weight of 217.021 .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromoisonicotinic acid is represented by the formula C6H5BrN2O2 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

3-Amino-5-bromoisonicotinic acid has a molecular weight of 217.021 . The physical form of this compound is a green solid .

Scientific Research Applications

Enantioselective Approach in Organic Synthesis

A study by Chen et al. (2012) explored an enantioselective method to create 3,4-dihydroisocoumarin. This method involved the bromocyclization of styrene-type carboxylic acids, producing 3-bromo-3,4-dihydroisocoumarins. These are useful building blocks for various dihydroisocoumarin derivatives, which are significant in biological contexts.

Applications in Protein Labeling

Ros et al. (2020) developed 3-Bromo-1,2,4,5-tetrazine through an oxidant- and metal-free method. Its application in protein labeling, especially in chemoselective labeling, demonstrates its potential in biological research, offering an efficient way to study protein functions and interactions.

Photoluminescence and Micromorphology in Material Science

Wang et al. (2006) described the synthesis of modified 5-bromonicotinic acid and its application in creating organic–inorganic molecular-based hybrid materials. These materials, as detailed in their research, exhibit unique photophysical properties, including strong green, red, or blue emissions, which are essential in material science, especially in the development of photoluminescent materials.

Synthesis and Evaluation of Antitrypanosomal Activity

The research by Conti et al. (2010) focused on synthesizing 3-bromoacivicin, a potent CTP synthetase inhibitor. Their findings showed significant antitrypanosomal activity, indicating potential applications in developing treatments for diseases caused by African trypanosomes.

Electrosynthesis in Organic Chemistry

Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid by electrochemical reduction of 2-amino-5-bromopyridine. This study contributes to the field of organic chemistry, showcasing an efficient method for the synthesis of valuable organic compounds.

Safety And Hazards

While specific safety and hazard information for 3-Amino-5-bromoisonicotinic acid was not found, it’s important to handle all chemical compounds with care. Proper safety measures should be taken while handling, including wearing appropriate protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-amino-5-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWQHQLOJAZOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromoisonicotinic acid

CAS RN

1256806-39-9
Record name 3-amino-5-bromopyridine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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